4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound combines the structural features of coumarin and phenylalanine, potentially enhancing its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine typically involves multiple steps:
Synthesis of the Coumarin Core: The coumarin core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Functionalization of the Coumarin Core:
Acylation: The coumarin derivative is then acylated with chloroacetyl chloride to introduce the chloroacetyl group.
Coupling with Phenylalanine: Finally, the chloroacetylated coumarin is coupled with phenylalanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups in the coumarin and phenylalanine moieties.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, particularly in the areas of cancer treatment and antimicrobial activity. The coumarin core is known for its biological activity, and the addition of phenylalanine may enhance its specificity and efficacy .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine likely involves interactions with various molecular targets, including enzymes and receptors. The coumarin core can inhibit enzymes such as cytochrome P450, while the phenylalanine moiety can interact with protein receptors . These interactions can lead to the modulation of biochemical pathways involved in cell proliferation, apoptosis, and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant that also contains a coumarin core.
Dicoumarol: Another anticoagulant with a similar structure to warfarin.
Coumarin: The parent compound of many biologically active derivatives.
Uniqueness
4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine is unique due to the combination of the coumarin and phenylalanine moieties. This structural combination may enhance its biological activity and specificity compared to other coumarin derivatives .
Properties
Molecular Formula |
C23H22ClNO7 |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C23H22ClNO7/c1-12-15-9-19(30-2)20(31-3)11-18(15)32-23(29)16(12)10-21(26)25-17(22(27)28)8-13-4-6-14(24)7-5-13/h4-7,9,11,17H,8,10H2,1-3H3,(H,25,26)(H,27,28) |
InChI Key |
XGYDZBSEYGQZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.